molecular formula C8H18N2 B13521685 2-Isopropyl-1,4-diazepane

2-Isopropyl-1,4-diazepane

Cat. No.: B13521685
M. Wt: 142.24 g/mol
InChI Key: RPVNEAMNGURCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,4-diazepane can be achieved through several methods. One common approach involves the hydrogen-borrowing strategy, where diols and diamines are coupled using a ruthenium(II) catalyst . Another method involves the reaction of specific ketones and amidines under oxidative conditions to form the desired diazepane structure .

Industrial Production Methods

Industrial production of 1,4-diazepane derivatives often involves the use of triphenylphosphine and diisopropyl azodicarboxylate in a solvent . This method allows for the efficient production of the compound on a larger scale, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,4-diazepane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Isopropyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-1,4-diazepane is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for developing specialized applications in various fields.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-propan-2-yl-1,4-diazepane

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-9-4-3-5-10-8/h7-10H,3-6H2,1-2H3

InChI Key

RPVNEAMNGURCMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.